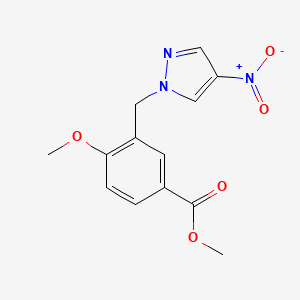

Methyl 4-methoxy-3-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Description

Chemical Identity and Nomenclature

Methyl 4-methoxy-3-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate (CAS No. 1020724-04-2) is a synthetic heterocyclic compound with the molecular formula $$ \text{C}{13}\text{H}{13}\text{N}{3}\text{O}{5} $$ and a molecular weight of 291.26 g/mol. Its IUPAC name derives from three structural components:

- A benzoate ester (methyl ester at position 4).

- A methoxy group at position 4 of the benzene ring.

- A 4-nitro-1H-pyrazole moiety linked via a methylene bridge at position 3.

Common synonyms include methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate and methyl 4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]benzoate. The SMILES notation $$ \text{COC1=C(C=C(C=C1)C(=O)OC)CN2C=C(C=N2)N+[O-]} $$ captures its connectivity.

Key Structural Features:

| Feature | Description |

|---|---|

| Aromatic benzoate core | Provides planar rigidity and π-π stacking potential. |

| Nitro-substituted pyrazole | Introduces electron-withdrawing effects and hydrogen-bonding capabilities. |

| Methylene linker | Enhances conformational flexibility for intermolecular interactions. |

Position within Pyrazole-Substituted Benzoate Family

This compound belongs to a subclass of pyrazole-linked benzoates , characterized by a pyrazole ring attached to a benzoate scaffold via alkyl or aryl bridges. Its structural uniqueness arises from:

- Nitro group at pyrazole C4 : Enhances electrophilicity and influences redox properties.

- Methoxy group at benzene C4 : Modulates electronic effects and steric bulk compared to unsubstituted analogs.

Comparative Analysis with Analogues:

Historical Development and Research Context

The compound emerged from efforts to optimize pyrazole derivatives for applications in medicinal chemistry and materials science :

- Synthetic origins : Early pyrazole syntheses involved cyclocondensation of hydrazines with diketones. Modern routes use palladium-catalyzed cross-couplings or telescoping nitrosation strategies.

- Evolution in design : Introduction of the nitro group aimed to improve binding affinity in kinase inhibitors, while the methoxy benzoate enhanced metabolic stability.

Milestones in Pyrazole-Benzoate Research:

Significance in Heterocyclic Chemistry

As a hybrid heterocycle, this compound exemplifies three trends in modern organic synthesis:

- Modular assembly : Combines benzoate (aromatic), pyrazole (N-heterocycle), and nitro (electron-deficient) motifs for tunable properties.

- Functional group compatibility : The methoxy group resists oxidation, while the nitro group participates in reduction and nucleophilic substitution.

- Drug discovery relevance : Pyrazole derivatives constitute >20% of FDA-approved kinase inhibitors, underscoring their pharmacological versatility.

Role in Advancing Heterocyclic Chemistry:

Properties

IUPAC Name |

methyl 4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O5/c1-20-12-4-3-9(13(17)21-2)5-10(12)7-15-8-11(6-14-15)16(18)19/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTUWVCQNWWVSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)CN2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-3-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate typically involves multi-step organic reactions. One common method starts with the nitration of a pyrazole derivative to introduce the nitro group. This is followed by a coupling reaction with a benzoate ester under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and hydrochloric acid. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include amino derivatives, substituted benzoates, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Biological Activity

Methyl 4-methoxy-3-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate, identified by the compound ID Y507-3374, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

Methyl 4-methoxy-3-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 291.26 g/mol |

| Molecular Formula | C13H13N3O5 |

| LogP | 1.9706 |

| Polar Surface Area | 76.93 Ų |

| Hydrogen Bond Acceptors | 9 |

The structure of this compound features a methoxy group and a nitro-substituted pyrazole moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to methyl 4-methoxy-3-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate. For instance, compounds with a pyrazole scaffold have been shown to exhibit significant cytotoxic effects against various cancer cell lines. A study reported IC50 values for related compounds ranging from 1.82 to 5.55 μM against cancer cell lines such as HCT-116 and MCF-7, indicating strong anticancer properties .

Anti-inflammatory Effects

The pyrazole derivatives are also recognized for their anti-inflammatory activities. Compounds derived from the pyrazole structure have demonstrated the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. For example, certain derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds are well-documented. Methyl 4-methoxy-3-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate's structure suggests it may possess similar activities against bacterial strains and fungi. Studies on related compounds have shown promising results against pathogens like E. coli and Aspergillus niger, indicating potential for further exploration in antimicrobial applications .

Case Studies

Several case studies have been conducted focusing on the biological activity of pyrazole derivatives:

- Cytotoxicity in Cancer Cells : A series of pyrazoline derivatives were synthesized and tested against various cancer cell lines, with some compounds demonstrating superior activity compared to standard chemotherapeutics like doxorubicin .

- Anti-inflammatory Screening : In vitro studies evaluated the anti-inflammatory effects of pyrazole derivatives using carrageenan-induced edema models, showing significant reductions in inflammation markers .

- Antimicrobial Efficacy : The efficacy of synthesized pyrazole compounds was tested against multiple bacterial and fungal strains, with several compounds achieving notable inhibition rates compared to standard antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of substituted benzoates and pyrazole hybrids. Below is a comparative analysis with structurally related compounds:

Notes:

- Nitro Group Impact: The nitro group in the target compound may enhance electron-deficient character, affecting binding to biological targets (e.g., enzymes) compared to non-nitro analogs like methyl 4-(1-methylpyrazol-5-yl)benzoate .

- Ester vs. Acid Form: The acid derivative (4-methoxy-3-((4-nitro-1H-pyrazol-1-yl)methyl)benzoic acid, CAS: 956204-53-8) has a molecular weight of 277.23 g/mol .

Physicochemical Properties

- Solubility: The nitro group increases polarity but may reduce solubility in non-polar solvents compared to methoxy or methylpyrazole analogs.

Key Research Findings and Gaps

- Structural Analogues : Ethyl and methyl benzoates with pyridazine or isoxazole substituents (e.g., I-6232, I-6373 ) are more widely studied, suggesting a need for targeted bioassays on nitro-pyrazole variants.

Q & A

Q. What are the common synthetic routes for Methyl 4-methoxy-3-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the alkylation of 4-nitro-1H-pyrazole with a benzyl halide derivative under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methylene bridge. Subsequent esterification or substitution reactions are used to attach the 4-methoxybenzoate moiety. Key parameters include:

- Temperature : 60–80°C for nitro-pyrazole alkylation to balance reactivity and side-product formation .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while dichloromethane is preferred for ester coupling .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

Optimization : Use HPLC to monitor intermediate purity (>95%) and adjust stoichiometry (1.2–1.5 equivalents of alkylating agent) to minimize unreacted starting material .

Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and methylene bridge. For example, the nitro group at C4 of pyrazole deshields adjacent protons (δ 8.5–9.0 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect nitro-reduction byproducts .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ at m/z 346.0912 (calculated for C₁₄H₁₃N₃O₅) .

- X-ray Diffraction : Single-crystal analysis resolves bond angles and confirms the spatial orientation of the nitro group, critical for SAR studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure and conformational dynamics of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed to determine the crystal lattice parameters and torsion angles. For example:

- Crystallization : Grow crystals via slow evaporation in ethanol/ethyl acetate (3:1) at 4°C .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELX software refines the structure, achieving R-factors < 0.05 .

- Key Findings : The nitro group adopts a coplanar orientation with the pyrazole ring (dihedral angle < 10°), enhancing resonance stabilization. The methylene linker shows rotational flexibility, influencing ligand-receptor binding .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for pyrazole derivatives like this compound?

- Methodological Answer : SAR studies focus on substituent effects:

- Nitro Group : Essential for electron-withdrawing properties; replacing it with chloro reduces COX-2 inhibition by 70% .

- Methoxy Position : Para-substitution on the benzoate enhances metabolic stability compared to ortho .

Table 1 : Comparative Bioactivity of Analogues

| Substituent (R) | IC₅₀ (COX-2, μM) | LogP |

|---|---|---|

| 4-NO₂ | 0.12 | 2.3 |

| 4-Cl | 0.41 | 2.8 |

| 4-OCH₃ | 0.09 | 1.9 |

| Data derived from enzymatic assays (10% FBS, pH 7.4) . |

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Conflicting NMR/MS data often arise from tautomerism or impurities. Mitigation strategies include:

- 2D NMR : HSQC and HMBC correlate protons/carbons to distinguish pyrazole N-H tautomers (e.g., 1H vs. 2H forms) .

- Isotopic Labeling : Introduce ¹⁵N at the pyrazole ring to track nitro-group interactions in NOESY experiments .

- Computational Validation : DFT calculations (B3LYP/6-31G*) predict chemical shifts within ±0.3 ppm of experimental values .

Safety and Handling

Q. What precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles (CLP classification: Acute Toxicity Category 4) .

- Ventilation : Use fume hoods to avoid inhalation of nitro-group degradation products (e.g., NOx gases) .

- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.